

Physical and chemical properties of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,6-dichloropyridine

Cat. No.: B079508

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-Bromo-2,6-dichloropyridine** (CAS No. 98027-80-6). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key data, experimental methodologies, and safety information.

Core Physical and Chemical Properties

4-Bromo-2,6-dichloropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, with three distinct halogen atoms, allows for selective and sequential chemical modifications, making it a valuable building block for complex molecular architectures.

Physical Properties

The physical characteristics of **4-Bromo-2,6-dichloropyridine** are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

Property	Value	Citations
CAS Number	98027-80-6	[1] [2] [3]
Molecular Formula	C ₅ H ₂ BrCl ₂ N	[1] [2]
Molecular Weight	226.89 g/mol	[2] [3]
Appearance	White crystalline solid	[4]
Melting Point	90-96 °C	[4]
Boiling Point	254.3 - 263.7 °C at 760 mmHg	N/A
Density	1.8 ± 0.1 g/cm ³	N/A
Purity	≥96-98% (HPLC)	[3] [4]

Chemical Identifiers and Descriptors

For unambiguous identification and use in computational chemistry, the following identifiers and descriptors are provided.

Identifier/Descriptor	Value	Citations
IUPAC Name	4-bromo-2,6-dichloropyridine	[1] [3]
SMILES	C1=C(C=C(N=C1Cl)Cl)Br	[1]
InChI	InChI=1S/C5H ₂ BrCl ₂ N/c6-3-1-4(7)9-5(8)2-3/h1-2H	[1] [3]
InChIKey	GUBXTQINPBZVJP-UHFFFAOYSA-N	[1] [3]

Chemical Reactivity and Synthetic Applications

The reactivity of **4-Bromo-2,6-dichloropyridine** is dominated by its three halogen substituents. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is

more reactive than the C-Cl bonds under these conditions, enabling site-selective modifications.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.^[4] Its unique electronic and steric properties, conferred by the halogen atoms, make it an essential building block for creating novel compounds with potential biological activity.^{[4][5]}

Representative Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A common application of halogenated pyridines is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. While a specific protocol for **4-Bromo-2,6-dichloropyridine** is not readily available, the following diagram illustrates a general workflow for a selective Suzuki-Miyaura reaction, where an aryl boronic acid is coupled at the more reactive 4-position (C-Br bond).

General Workflow for Selective Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for selective Suzuki-Miyaura coupling.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of **4-Bromo-2,6-dichloropyridine**. The following sections provide representative methodologies.

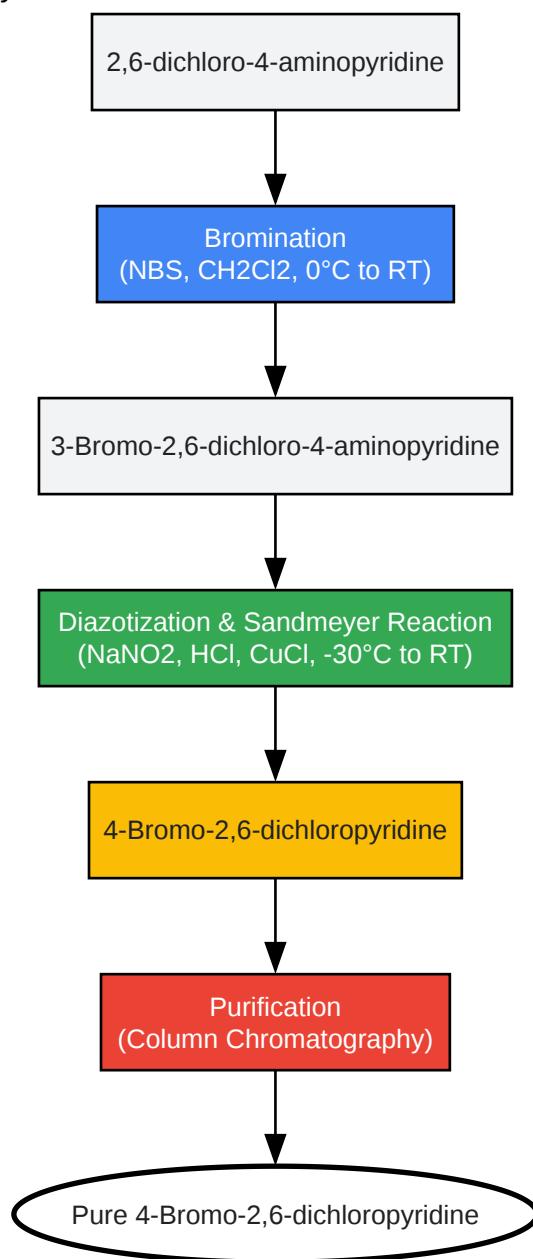
Proposed Synthesis of 4-Bromo-2,6-dichloropyridine

While a specific, detailed protocol for the synthesis of **4-Bromo-2,6-dichloropyridine** was not found in the searched literature, a plausible method can be adapted from the synthesis of structurally similar compounds like 5-bromo-2,4-dichloropyridine.^[6] This proposed synthesis

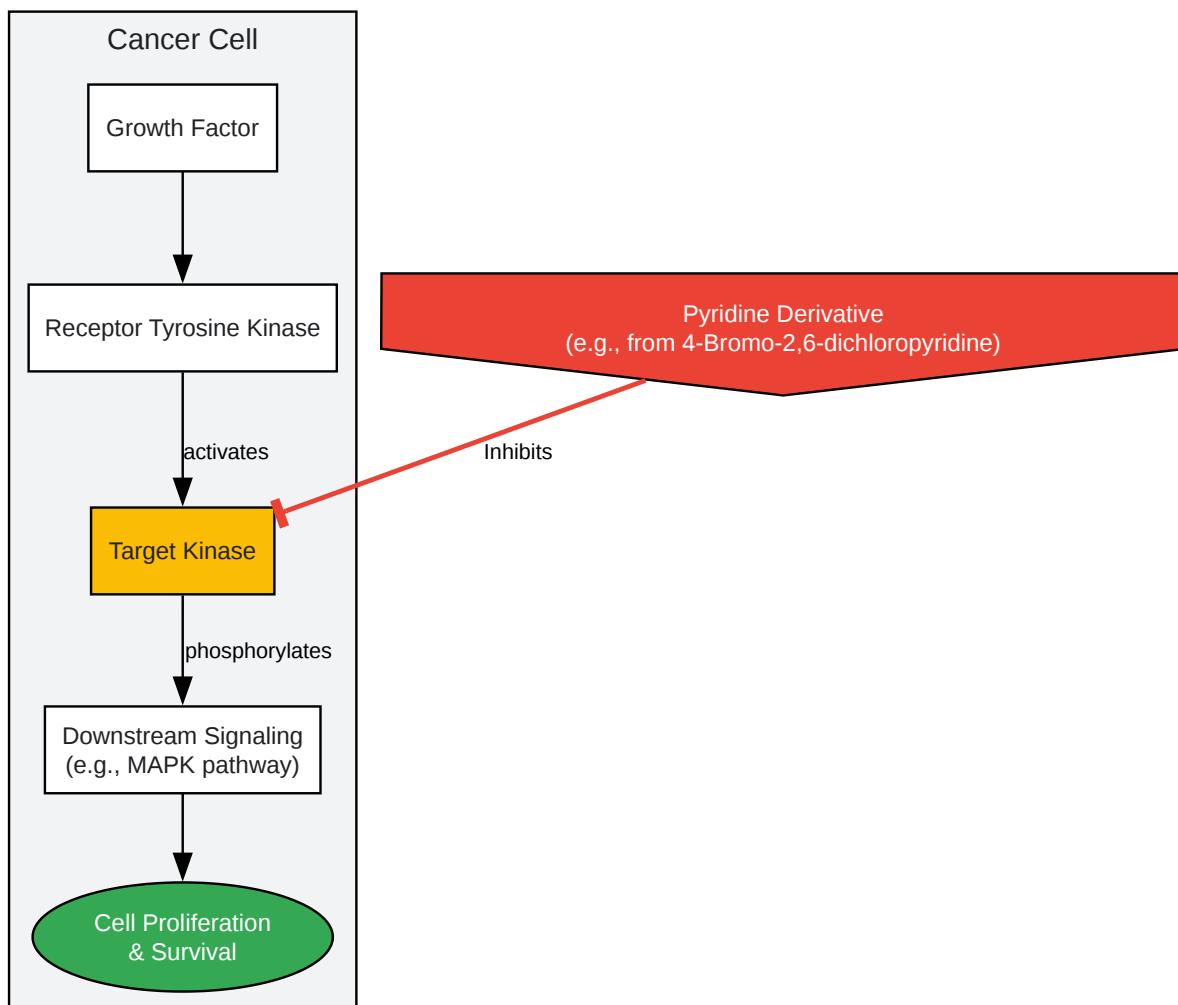
involves the bromination of a suitable aminodichloropyridine followed by a Sandmeyer-type reaction.

Disclaimer: This is a representative protocol and may require optimization.

Step 1: Bromination of 2,6-dichloro-4-aminopyridine


- Dissolve 2,6-dichloro-4-aminopyridine in a suitable solvent such as dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.
- Allow the reaction to stir at room temperature and monitor its completion using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the crude product in ethyl acetate and wash with an acidic solution (e.g., 1 M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

Step 2: Diazotization and Chlorination


- Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).
- Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
- After the addition is complete, stir the reaction for an additional hour at the same temperature.
- Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.
- Monitor the reaction by TLC.

- Once complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain **4-Bromo-2,6-dichloropyridine**.

Proposed Synthetic Workflow for 4-Bromo-2,6-dichloropyridine

Conceptual Kinase Inhibition by a Pyridine Derivative

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,6-dichloropyridine | C5H2BrCl2N | CID 20280766 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2,6-dichloropyridine | 98027-80-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2,6-dichloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079508#physical-and-chemical-properties-of-4-bromo-2-6-dichloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com